[(4-Methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride
Description
(4-Methoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H13ClF3NO and a molecular weight of 255.67 g/mol . It is known for its unique properties and is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-15-9-4-2-8(3-5-9)6-14-7-10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPZPYRCGJBLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(4-Methoxyphenyl)methylamine hydrochloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for drug design and development.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the 4-methoxyphenyl group.
Uniqueness
(4-Methoxyphenyl)methylamine hydrochloride is unique due to the presence of both the 4-methoxyphenyl and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research applications.
Biological Activity
(4-Methoxyphenyl)methylamine hydrochloride (CAS No. 869472-60-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 219.20 g/mol
- CAS Number : 869472-60-6
- Purity : Typically >95% in research applications
Biological Activity Overview
The biological activity of (4-Methoxyphenyl)methylamine hydrochloride has been explored primarily in the context of its effects on various biological systems. Key areas of investigation include:
- Dopaminergic Activity :
- Antiparasitic Potential :
- Structure-Activity Relationships (SAR) :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Case Studies
-
Dopamine Analog Study :
A study evaluated the effects of N-trifluoroethyl analogs on adenylate cyclase activity in rat striatum. Results indicated that while these compounds produced relaxant effects in isolated arteries, they lacked selectivity for dopamine receptors, suggesting a need for further optimization in drug design . -
Antiparasitic Lead Compound Development :
In a medicinal chemistry investigation focused on Trypanosoma brucei, a series of diaminopurine-derived compounds were synthesized, leading to the identification of a potent lead compound with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This highlights the potential for trifluoroethyl derivatives in developing new antiparasitic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
